(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
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Overview
Description
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole ring, a nitrophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-1H-benzimidazole with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. This reaction is followed by the addition of a nitrile group through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the nitrophenyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group, where nucleophiles such as amines or alcohols can replace the nitrile group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole or nitrophenyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or photonic properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and DNA.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
- Evaluated for its efficacy and safety in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s benzimidazole ring can bind to active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. The nitrile group may also play a role in binding to metal ions or other cofactors.
Comparison with Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: Lacks the methyl group on the benzimidazole ring.
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitro group on the phenyl ring.
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile: Has the nitro group in a different position on the phenyl ring.
Uniqueness:
- The presence of both the methyl group on the benzimidazole ring and the nitro group on the phenyl ring makes (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile unique. This combination of functional groups can influence the compound’s reactivity, binding properties, and overall biological activity.
Properties
IUPAC Name |
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-11-5-6-15-16(7-11)20-17(19-15)13(10-18)8-12-3-2-4-14(9-12)21(22)23/h2-9H,1H3,(H,19,20)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRDEZDDSQRJEL-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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